4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole
Overview
Description
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole is a compound that belongs to the class of benzo[c][1,2,5]thiadiazole derivatives. This compound is known for its applications in the field of organic electronics, particularly in the development of semiconducting polymers for photovoltaic solar cell devices . It is characterized by its red monomer form and high purity, making it suitable for various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary target of 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole is the synthesis of polymer semiconductors . This compound is used as a monomer in the creation of these semiconductors, specifically in the application of photovoltaic solar cell devices .
Mode of Action
this compound interacts with its targets through a series of chemical reactions. It is targeted by reacting 4,7-Dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in dichlorobenzene . This reaction results in the formation of a red monomer, which is then further reacted with 9-(heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9Hcarbazole to afford PCDTBT .
Biochemical Pathways
The biochemical pathway affected by this compound is the synthesis of polymer semiconductors . The compound plays a crucial role in the formation of these semiconductors, which are used in the development of photovoltaic solar cell devices .
Pharmacokinetics
Its physical properties, such as its high purity and melting point , can impact its bioavailability in the context of semiconductor synthesis.
Result of Action
The result of the action of this compound is the successful synthesis of polymer semiconductors . These semiconductors, when used in photovoltaic solar cell devices, have shown device performance of 6.7% PCE .
Biochemical Analysis
Biochemical Properties
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole plays a significant role in biochemical reactions, particularly in the synthesis of semiconducting polymers. It interacts with various enzymes and proteins during its synthesis process. For instance, it reacts with N-Bromosuccinimide (NBS) in dichlorobenzene to form the desired product . The nature of these interactions is primarily chemical, involving the formation and breaking of covalent bonds.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not well-documented. Its role in the synthesis of polymer semiconductors suggests that it may influence cell function by altering the physical properties of the cellular environment. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is involved in enzyme inhibition or activation during its synthesis process. For example, it interacts with N-Bromosuccinimide (NBS) to form the desired product . These interactions involve the formation and breaking of covalent bonds, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that the compound can influence cellular processes over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors during its synthesis process, influencing metabolic flux and metabolite levels. These interactions are primarily chemical, involving the formation and breaking of covalent bonds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function .
Preparation Methods
The synthesis of 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole involves several steps. One common method includes the reaction of 4,7-Dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in dichlorobenzene . This reaction yields the desired compound, which can then be purified to achieve high purity levels. Industrial production methods may involve scaling up this synthetic route while ensuring the maintenance of reaction conditions to achieve consistent product quality.
Chemical Reactions Analysis
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties.
Polymerization Reactions: It can be polymerized with other monomers to form semiconducting polymers, which are useful in organic photovoltaic devices.
Common reagents used in these reactions include palladium catalysts for polymerization and various oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole has several scientific research applications:
Organic Photovoltaics: It is used as a building block for the synthesis of semiconducting polymers in photovoltaic solar cells, contributing to the development of efficient and cost-effective solar energy solutions.
Organic Field-Effect Transistors (OFETs): The compound is utilized in the fabrication of OFETs, which are essential components in flexible electronic devices.
Fluorescent Sensors: Its derivatives are explored for use in fluorescent sensors due to their unique electronic properties.
Comparison with Similar Compounds
Similar compounds to 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole include:
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole: This compound is used as a second acceptor material in ternary polymer solar cells, demonstrating high power conversion efficiencies.
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Another donor-acceptor conjugated polymer used in organic electronics.
The uniqueness of this compound lies in its specific molecular structure, which provides distinct electronic properties and makes it highly suitable for applications in organic photovoltaics and other electronic devices.
Properties
IUPAC Name |
4,7-bis(5-bromothiophen-2-yl)-5,6-dioctoxy-2,1,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38Br2N2O2S3/c1-3-5-7-9-11-13-19-35-29-25(21-15-17-23(31)37-21)27-28(34-39-33-27)26(22-16-18-24(32)38-22)30(29)36-20-14-12-10-8-6-4-2/h15-18H,3-14,19-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBPEQCRDXBBCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C2=NSN=C2C(=C1OCCCCCCCC)C3=CC=C(S3)Br)C4=CC=C(S4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38Br2N2O2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20737200 | |
Record name | 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20737200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192352-10-5 | |
Record name | 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20737200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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